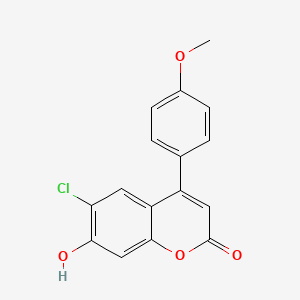![molecular formula C15H15Cl2NO B3924557 N-(2,4-dichlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B3924557.png)
N-(2,4-dichlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
説明
N-(2,4-dichlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, commonly known as DCTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DCTA belongs to the family of tricyclic compounds and has a unique structure that makes it a promising candidate for research.
作用機序
The mechanism of action of DCTA is not fully understood, but it is believed to act on various cellular pathways and targets. DCTA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DCTA has also been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and neurological disorders.
Biochemical and Physiological Effects
DCTA has been shown to have various biochemical and physiological effects on cells and tissues. DCTA has been shown to decrease the expression of certain genes involved in cancer progression and inflammation. DCTA has also been shown to decrease the production of certain cytokines and chemokines involved in inflammation.
実験室実験の利点と制限
The advantages of using DCTA in lab experiments include its high purity, stability, and solubility in various solvents. However, the limitations of using DCTA in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on DCTA. One potential direction is to investigate the structure-activity relationship of DCTA and its analogs to identify more potent and selective compounds for various applications. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of DCTA in preclinical and clinical studies to evaluate its safety and efficacy as a drug candidate. Additionally, the potential use of DCTA as a diagnostic tool for detecting certain diseases warrants further investigation.
科学的研究の応用
DCTA has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, DCTA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. DCTA has also been studied for its potential as a diagnostic tool for detecting certain diseases.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c16-9-3-4-11(10(17)6-9)18-15(19)14-12-7-1-2-8(5-7)13(12)14/h3-4,6-8,12-14H,1-2,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXLRYYISIHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924517.png)


![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3924528.png)
![N-(2,6-dichlorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924530.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-methoxy-2,5-dimethylbenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3924538.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B3924543.png)
![N-(4-ethoxyphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924550.png)
![2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole](/img/structure/B3924552.png)
![ethyl 2-[(5-methyl-2-furyl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3924559.png)